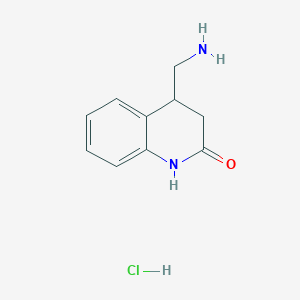
4-(Aminomethyl)-3,4-dihydro-1H-quinolin-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-3,4-dihydro-1H-quinolin-2-one;hydrochloride is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 212.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photovoltaic Properties and Organic–Inorganic Photodiode Fabrication
The photovoltaic properties of quinoline derivatives, including 4-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one hydrochloride, have been explored for their applications in the fabrication of organic–inorganic photodiodes. These derivatives show significant potential in the development of new photovoltaic materials. The investigation into their absorbance properties and energy band diagrams has contributed to the understanding of their electrical properties when used in heterojunction diodes. These diodes exhibit rectification behavior and photovoltaic properties under both dark and illumination conditions, indicating their suitability for use as photodiodes. The presence of substitution groups such as chlorophenyl has been found to improve diode parameters, suggesting that the molecular structure of quinoline derivatives can significantly influence their photovoltaic performance (Zeyada, El-Nahass, & El-Shabaan, 2016).
Catalysis in Organic Synthesis
Quinoline derivatives, including 4-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one hydrochloride, have been utilized in the field of catalysis, particularly in the synthesis of novel organic compounds. These compounds have shown efficacy as catalysts in ketone reduction, a critical reaction in organic synthesis. The preparation of pincer functionalized quinoline ruthenium catalysts demonstrates the versatility of quinoline derivatives in facilitating various chemical reactions, offering a new approach to the synthesis of complex organic molecules (Facchetti et al., 2016).
Antimalarial Agents
The antimalarial properties of quinoline compounds, closely related to 4-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one hydrochloride, have been a subject of scientific research for many years. These compounds, including chloroquine and hydroxychloroquine, are recognized for their efficacy in the treatment of malaria and lupus erythematosus. The structural similarity of these compounds to 4-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one hydrochloride suggests potential applications in medical research and treatment of diseases (Tanenbaum & Tuffanelli, 1980).
Antimicrobial and Anti-Inflammatory Activities
Further research into quinoline derivatives has revealed their potential in antimicrobial and anti-inflammatory applications. Synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives from quinoline compounds has demonstrated significant antibacterial and antifungal activities. These findings indicate that quinoline derivatives, including 4-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one hydrochloride, could be valuable in the development of new antimicrobial agents (Holla et al., 2006).
Mechanism of Action
Target of Action
Similar compounds such as 4-aminoquinolines have been found to exhibit activity againstPlasmodium falciparum , the parasite responsible for malaria . They also show potential as antibacterial and antibiofilm agents .
Mode of Action
Related compounds such as 4-aminoquinolines are known to interact with their targets, leading to changes in the target’s function . For instance, they can inhibit protein synthesis by promoting mistranslation and eliminating proofreading .
Biochemical Pathways
Related compounds such as 4-aminoquinolines are known to affect various metabolic pathways . For example, they can interfere with the synthesis of folate in bacteria, plants, and fungi .
Pharmacokinetics
The pharmacokinetics of similar compounds such as cis-malonato[(4r,5r)-4,5-bis(aminomethyl)-2-isopropyl-1, 3-dioxolane]platinum(ii) have been studied in beagle dogs . The study found that the compound had a high specific uptake in the tumor and demonstrated lower kidney uptake than a comparator at 1 hour post-injection .
Result of Action
Related compounds such as 4-aminoquinolines have been found to have high antiplasmodial activity . They also show potential as antibacterial and antibiofilm agents .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs .
Properties
IUPAC Name |
4-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9;/h1-4,7H,5-6,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYUVWJQYYQYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2NC1=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
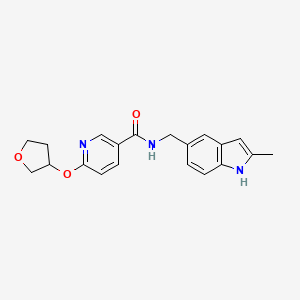
![2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2748747.png)
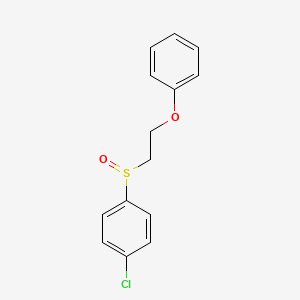
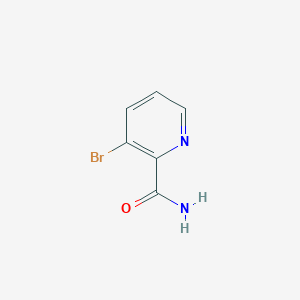


![5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-methyl-1,2,4-thiadiazole](/img/structure/B2748755.png)

![2-chloro-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2748763.png)
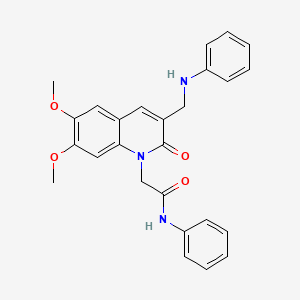
![methyl N-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]glycinate](/img/structure/B2748765.png)
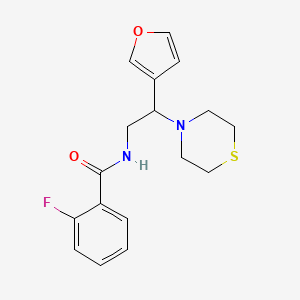
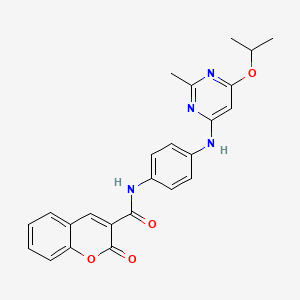
![2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2748768.png)
